molecular formula C20H18ClN3O2S2 B2928665 N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954044-82-7

N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2928665
CAS No.: 954044-82-7
M. Wt: 431.95
InChI Key: KJUJFRFDUMYZDE-UHFFFAOYSA-N
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Description

The compound N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted at position 2 with a 3-chlorobenzylthio group and at position 4 with an acetamide-linked 3-acetamidophenyl moiety.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-6-3-7-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-4-2-5-15(21)8-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUJFRFDUMYZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that belongs to a class of thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to this compound exert their biological effects primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including melanoma and pancreatic cancer. Studies suggest that it induces apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo .
  • Targeting Specific Pathways : The thiazole moiety is known to interact with multiple cellular targets. Compounds with similar structures have been reported to inhibit glutaminyl cyclase, impacting metabolic pathways essential for cancer cell survival .

Biological Activity Data

Activity Cell Line/Model Effect Reference
AntiproliferativeMelanoma (A375 xenograft)Significant tumor reduction
Induction of ApoptosisChronic Myeloid LeukemiaCell death via apoptosis
Inhibition of Glutaminyl CyclaseVarious Cancer ModelsMetabolic disruption

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thiazole derivatives, this compound demonstrated potent activity against resistant cancer cell lines. The compound was administered in vivo using an A375 xenograft model, resulting in a statistically significant reduction in tumor volume compared to controls. The study highlighted the compound's ability to induce both apoptosis and autophagy as mechanisms for its anticancer effects .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics. The study employed various analytical methods to assess bioavailability and metabolic stability, indicating that the compound possesses suitable pharmacokinetic profiles for further development as a therapeutic agent .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight Calculated LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
N-(3-Acetamidophenyl)-target compound ~407.9 3.2 3 6
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 286.1 3.5 1 3
107k () 357.8 3.8 1 3

*Calculated using ChemDraw.

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